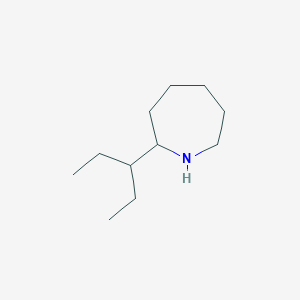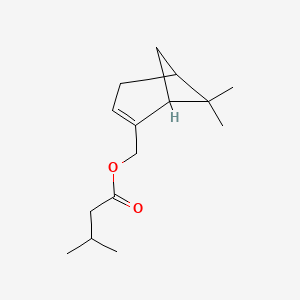
2-Methyl-4-phenylbutane-2-peroxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-phenylbutane-2-peroxol is an organic compound that belongs to the class of peroxides It is characterized by the presence of a peroxide functional group (-O-O-) attached to a 2-methyl-4-phenylbutane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-phenylbutane-2-peroxol typically involves the reaction of 2-methyl-4-phenylbutan-2-ol with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include a controlled temperature and pH to ensure the stability of the peroxide group.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting alcohol, followed by its oxidation to form the peroxide. The process requires careful handling and storage due to the reactive nature of peroxides.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-4-phenylbutane-2-peroxol can undergo various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of radicals.
Reduction: Reduction of the peroxide group can yield the corresponding alcohol.
Substitution: The peroxide group can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Acid or base catalysts may be employed to facilitate substitution reactions.
Major Products:
Oxidation: Formation of radicals or further oxidized products.
Reduction: Formation of 2-methyl-4-phenylbutan-2-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Methyl-4-phenylbutane-2-peroxol has several applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions due to its ability to generate radicals.
Biology: Studied for its potential role in oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and as a stabilizer in certain formulations.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-phenylbutane-2-peroxol involves the generation of radicals through the cleavage of the peroxide bond. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparación Con Compuestos Similares
2-Methyl-4-phenylbutan-2-ol: The alcohol precursor used in the synthesis of the peroxide.
Benzoyl peroxide: Another organic peroxide with similar radical-generating properties.
Cumene hydroperoxide: A peroxide used in industrial applications for its oxidizing properties.
Uniqueness: 2-Methyl-4-phenylbutane-2-peroxol is unique due to its specific structure, which imparts distinct reactivity and stability compared to other peroxides. Its ability to generate radicals under controlled conditions makes it valuable in various chemical and industrial processes.
Propiedades
Número CAS |
34586-02-2 |
|---|---|
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
(3-hydroperoxy-3-methylbutyl)benzene |
InChI |
InChI=1S/C11H16O2/c1-11(2,13-12)9-8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 |
Clave InChI |
KCATTWAVKHALFH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCC1=CC=CC=C1)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[1-(4-chlorophenyl)-1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl]ethyl}-3-phenylurea](/img/structure/B14151085.png)
![5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14151088.png)

![2-Fluoro-N-[2-[2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide](/img/structure/B14151093.png)
![1'-[(4-fluorophenyl)carbonyl]-2'-(3-methoxyphenyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14151100.png)
![Boronic acid, [4-[[(1,1-dimethylethyl)dimethylsilyl]thio]phenyl]-](/img/structure/B14151104.png)
![2-Chloro-1-[1-(2-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]ethanone](/img/structure/B14151108.png)
![6-cyclohexyl-2-hydroxy-1-(4-methoxybenzyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B14151109.png)

![4-tert-butyl-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14151134.png)


![Dimethyl {2-[1-(but-2-yn-1-yl)cyclobutyl]-2-oxoethyl}phosphonate](/img/structure/B14151142.png)

